molecular formula C6H10N2S2 B1501114 5-amino-4-isopropylthiazole-2(3H)-thione

5-amino-4-isopropylthiazole-2(3H)-thione

Cat. No.: B1501114
M. Wt: 174.3 g/mol
InChI Key: AHDJKHUOKILYDJ-UHFFFAOYSA-N
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Description

5-Amino-4-isopropylthiazole-2(3H)-thione is a heterocyclic compound featuring a thiazole backbone substituted with an amino group at position 5 and an isopropyl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

5-amino-4-propan-2-yl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C6H10N2S2/c1-3(2)4-5(7)10-6(9)8-4/h3H,7H2,1-2H3,(H,8,9)

InChI Key

AHDJKHUOKILYDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(SC(=S)N1)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

5-Amino-4-isopropylthiazole-2(3H)-thione has been investigated for its potential as a therapeutic agent:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that compounds derived from thiazole scaffolds displayed promising antitumor activity through mechanisms involving microtubule inhibition and cell cycle arrest .
  • Antimicrobial Properties : The compound has shown efficacy against a range of bacterial pathogens, suggesting its potential as an antimicrobial agent. A comparative study highlighted its effectiveness against Staphylococcus aureus, indicating its therapeutic potential in treating bacterial infections.

Agricultural Applications

Research indicates that 5-amino-4-isopropylthiazole-2(3H)-thione derivatives can serve as effective agrochemicals. They have been tested for:

  • Fungicidal Activity : The compound's structure allows it to inhibit fungal pathogens, making it a candidate for developing new fungicides that could help manage crop diseases.

Material Science

The unique properties of 5-amino-4-isopropylthiazole-2(3H)-thione make it suitable for applications in material science:

  • Polymer Development : Its incorporation into polymer matrices has been explored to enhance material properties, such as thermal stability and mechanical strength .

Comparative Analysis of Biological Activities

CompoundActivity TypeNotes
5-Amino-4-isopropylthiazole-2(3H)-thioneAnticancerEffective against multiple cancer cell lines
Ethyl 2-amino-5-isopropylthiazole-4-carboxylateAntimicrobialComparable to established antibiotics
Methyl 2-amino-5-isopropylthiazole-4-carboxylateAntifungalInhibits growth of fungal pathogens

Mechanism of Action Overview

MechanismDescription
Microtubule InhibitionDisrupts microtubule formation, leading to cell cycle arrest
Enzyme InhibitionInteracts with specific enzymes affecting metabolic pathways
Antimicrobial ActionTargets bacterial cell wall synthesis

Case Study 1: Anticancer Screening

A high-throughput screening identified several thiazole derivatives with significant anticancer activity. Notably, one derivative demonstrated sub-micromolar inhibitory effects on tumor cell lines, indicating its potential as a new anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various thiazole derivatives, 5-amino-4-isopropylthiazole-2(3H)-thione was found to be highly effective against common pathogens, comparable to traditional antibiotics like ampicillin. This suggests its potential for development as a therapeutic agent in infectious diseases.

Case Study 3: Agricultural Use

Research conducted on the fungicidal properties of this compound revealed substantial efficacy against Fusarium species, highlighting its potential utility in crop protection strategies.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural uniqueness lies in its amino-isopropyl substitution pattern, which distinguishes it from other thiazole derivatives. Key comparisons include:

Compound Name Substituents Key Structural Features
5-Amino-4-isopropylthiazole-2(3H)-thione 4-isopropyl, 5-amino Electron-donating isopropyl and amino groups enhance nucleophilicity
5-(3-Fluorophenyl)-1,2,4-triazole-3-thione 3-fluorophenyl at position 5 Electron-withdrawing fluorine enhances stability
5-(3,4-Dichlorophenyl)-oxadiazole-2(3H)-thione 3,4-dichlorophenyl Chlorine substituents increase lipophilicity
5-(4-Nitrophenyl)amino-thiadiazole-2(3H)-thione 4-nitrophenylamino Nitro group introduces strong electron-withdrawing effects

Electronic Effects :

  • The isopropyl group in the target compound increases steric bulk and lipophilicity compared to aromatic substituents (e.g., fluorophenyl or nitrophenyl) in analogues .
  • The amino group at position 5 may facilitate hydrogen bonding, enhancing biological target interactions compared to non-amino-substituted derivatives like 1,3,4-oxadiazole-2(3H)-thiones .

Inferred Activity of Target Compound :

  • The amino group may enhance binding to biological targets (e.g., kinases or receptors) compared to analogues lacking this moiety.
  • The isopropyl group could improve membrane permeability, favoring pharmacokinetic properties .

Physicochemical Properties

  • Solubility : The isopropyl group increases hydrophobicity compared to polar substituents (e.g., nitro or fluorine) .
  • Stability: Amino-substituted thiones may exhibit reduced oxidative stability versus halogenated derivatives .

Preparation Methods

Starting Materials and Key Intermediates

  • Typically, precursors involve α-haloketones or α-haloesters, which react with thiourea or related thioamide compounds to form the thiazole ring.
  • The isopropyl group is introduced via alkylation or by using isopropyl-substituted starting materials.

Stepwise Synthetic Procedure

  • Formation of Thioamide Intermediate
    Reaction of appropriate amines with carbon disulfide or thiourea derivatives under controlled conditions to yield thioamide intermediates.

  • Alkylation or Substitution
    Introduction of the isopropyl group at position 4 through nucleophilic substitution using isopropyl halides or via reaction with isopropyl-substituted ketones.

  • Cyclization to Thiazole Ring
    Cyclization is induced by heating or using catalysts in solvents like ethanol or chloroform, facilitating ring closure to form the thiazole core with the thione functionality at position 2.

  • Purification
    The product is purified by recrystallization or chromatographic methods to achieve high purity suitable for research applications.

Research Findings and Optimization

  • Studies indicate that the choice of solvent (e.g., ethanol, chloroform) and temperature critically affects the regioselectivity and yield of the cyclization step.
  • Reaction times typically range from several hours to overnight reflux, depending on the reagents and conditions.
  • NMR (1H and 13C), IR spectroscopy, and mass spectrometry are routinely used to confirm the structure and purity of the synthesized compound.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Notes Outcome
Thioamide formation Amines + Carbon disulfide or thiourea Mild heating, controlled pH Thioamide intermediate
Alkylation/Substitution Isopropyl halide or isopropyl ketone Nucleophilic substitution, base present Introduction of isopropyl group
Cyclization Heating in ethanol or chloroform Reflux 6-24 h, catalyst optional Formation of thiazole ring
Purification Recrystallization or chromatography Solvent choice affects yield Pure 5-amino-4-isopropylthiazole-2(3H)-thione

Related Synthetic Approaches and Analogues

  • Similar thiazole derivatives have been synthesized using bromocyclization and dipolar cycloaddition reactions, which could inspire alternative routes for this compound.
  • Mild reaction conditions without inert atmosphere are feasible, as demonstrated in related thiazole syntheses, simplifying the preparation process.
  • Comparative studies with other heterocyclic compounds show that the presence of sulfur and nitrogen in the ring enhances biological activity, justifying the focus on thiazole-thione derivatives.

Q & A

Q. How can researchers optimize the synthesis of 5-amino-4-isopropylthiazole-2(3H)-thione to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves adjusting reaction parameters such as temperature, solvent choice, and catalyst loading. For example:
  • Reflux conditions : Prolonged reflux (e.g., 8–12 hours) in ethanol or methanol with KOH or NaOH can enhance cyclization efficiency .
  • Purification : Recrystallization from methanol/water mixtures (2:1 ratio) effectively removes unreacted intermediates .
  • Catalysts : Use of POCl₃ or CS₂ in thione formation steps improves sulfur incorporation .
  • Statistical Design : Employ factorial design (e.g., Taguchi or response surface methodology) to identify critical variables (e.g., molar ratios, pH) .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing 5-amino-4-isopropylthiazole-2(3H)-thione?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR can confirm the thione tautomer via S-H proton absence (δ ~13.5 ppm in DMSO-d₆) and C=S carbon signals (δ ~165–175 ppm) .
  • FT-IR : Detect C=S stretches at ~1200–1250 cm⁻¹ and NH₂ vibrations at ~3300–3400 cm⁻¹ .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) monitor purity, using acetonitrile/water gradients .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., planarity of the triazole ring, dihedral angles with substituents) .

Advanced Research Questions

Q. How do substituent variations on the triazole-thione scaffold influence biological activity, and what experimental frameworks validate these effects?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., alkyl, aryl, or heterocyclic groups) at the 4-isopropyl or 5-amino positions. For example:
  • Antifungal Activity : Assess via microdilution assays (e.g., MIC against Candida albicans), correlating electron-withdrawing groups (e.g., nitro) with enhanced potency .
  • Antimicrobial Mechanisms : Use molecular docking (e.g., AutoDock Vina) to predict binding to fungal CYP51 or bacterial dihydrofolate reductase .
  • Crystallographic Validation : X-ray structures reveal hydrogen-bonding networks (e.g., N–H⋯S interactions) critical for target binding .

Q. What strategies resolve contradictory data in reaction kinetics or thermodynamic stability studies of triazole-thione derivatives?

  • Methodological Answer :
  • Kinetic Profiling : Use stopped-flow spectroscopy or in-situ FT-IR to monitor intermediate formation (e.g., thiosemicarbazide intermediates) .
  • Thermodynamic Analysis : Differential scanning calorimetry (DSC) measures decomposition temperatures, while DFT calculations (e.g., Gaussian) predict stabilization energies of tautomers .
  • Error Mitigation : Apply Latin square designs to isolate experimental noise, or use ANOVA to statistically validate reproducibility .

Q. How can computational methods enhance the design of triazole-thione derivatives for targeted applications?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Optimize geometries at the B3LYP/6-31G(d) level to predict tautomeric preferences (thione vs. thiol forms) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess bioavailability .
  • Cheminformatics : Use QSAR models (e.g., partial least squares regression) to link descriptors (e.g., logP, polar surface area) with bioactivity .

Experimental Design and Data Analysis

Q. What factorial design approaches are optimal for studying multi-variable synthesis processes for triazole-thiones?

  • Methodological Answer :
  • Full Factorial Design : Vary 3–4 factors (e.g., temperature, solvent polarity, catalyst concentration) across 2–3 levels to identify interactions .
  • Central Composite Design (CCD) : Optimize non-linear relationships (e.g., parabolic yield curves) with axial points .
  • Example : For solvent screening, test ethanol (polar protic), DMF (polar aprotic), and toluene (non-polar) to assess polarity’s role in cyclization .

Q. How should researchers handle polymorphic or tautomeric inconsistencies in crystallographic data?

  • Methodological Answer :
  • Tautomer Resolution : Use variable-temperature NMR to detect equilibrium shifts or employ IR spectroscopy to distinguish C=S vs. S-H bands .
  • Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) and analyze via PXRD .
  • Disorder Modeling : Refine X-ray data with occupancy-constrained models (e.g., for disordered isopropyl groups) .

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